molecular formula C9H8O3 B3051442 2-Acetoxytropone CAS No. 33739-54-7

2-Acetoxytropone

Cat. No.: B3051442
CAS No.: 33739-54-7
M. Wt: 164.16 g/mol
InChI Key: RCRHNSUOQUMQQV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetoxytropone can be synthesized through the acetolysis of halotroponoids using acetyl trifluoroacetate. This method involves the exhaustive displacement of halogens on the tropone ring, followed by hydrolysis with acetic acid . The reaction conditions typically include the use of a solvent such as acetic acid and a catalyst like pyridine to facilitate the acetylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective reagents and catalysts. The process might also incorporate continuous flow reactors to enhance yield and purity while minimizing reaction time and waste.

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxytropone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or other strong nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of tropoquinones.

    Reduction: Production of hydroxy derivatives.

    Substitution: Various substituted tropones depending on the nucleophile used.

Scientific Research Applications

2-Acetoxytropone has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-Acetoxytropone exerts its effects involves interactions with various molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may participate in further chemical reactions. The tropone ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

    Tropolone: Shares the tropone ring structure but lacks the acetoxy group.

    2-Hydroxytropone: Similar structure with a hydroxyl group instead of an acetoxy group.

    2-Methoxytropone: Contains a methoxy group in place of the acetoxy group.

Uniqueness: 2-Acetoxytropone is unique due to the presence of the acetoxy group, which imparts distinct reactivity and functional versatility compared to its analogs. This functional group allows for specific chemical modifications and interactions that are not possible with other similar compounds .

Properties

IUPAC Name

(7-oxocyclohepta-1,3,5-trien-1-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-7(10)12-9-6-4-2-3-5-8(9)11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRHNSUOQUMQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187413
Record name 2,4,6-Cycloheptatrien-1-one, 2-(acetyloxy)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33739-54-7
Record name Tropolone, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033739547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Cycloheptatrien-1-one, 2-(acetyloxy)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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